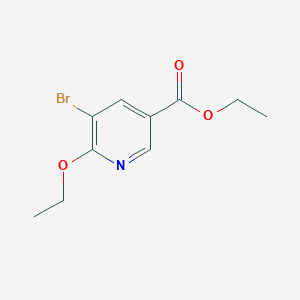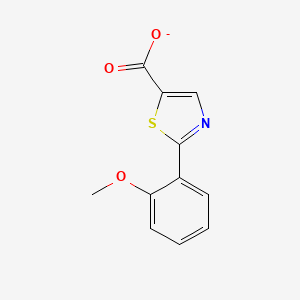
2-Amino-3-bromopyridine-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-bromopyridine-4-thiol is an organic compound with the molecular formula C5H5BrN2S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromopyridine-4-thiol typically involves the bromination of 2-aminopyridine followed by thiolation. One common method starts with 2-aminopyridine, which is dissolved in an organic solvent and cooled to below 0°C. Liquid bromine is added dropwise, followed by acetic acid, and the mixture is allowed to react at a slightly elevated temperature . The resulting 2-amino-3-bromopyridine is then subjected to thiolation using thiolating agents under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and thiolation processes. These methods are designed to be cost-effective and environmentally friendly, utilizing common reagents and mild reaction conditions to ensure high product purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-bromopyridine-4-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides, while the amino group can undergo reduction reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Major Products
Substitution Products: Various substituted pyridines.
Oxidation Products: Disulfides and other oxidized derivatives.
Coupling Products: Biaryl compounds and other coupled products.
Aplicaciones Científicas De Investigación
2-Amino-3-bromopyridine-4-thiol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Amino-3-bromopyridine-4-thiol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the thiol group can participate in redox reactions. These interactions can modulate biological pathways and affect cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-bromopyridine: Similar structure but with the bromine atom at a different position.
3-Bromopyridine-4-thiol: Lacks the amino group but has similar thiol functionality.
2-Amino-3-iodopyridine: Contains an iodine atom instead of bromine.
Uniqueness
2-Amino-3-bromopyridine-4-thiol is unique due to the presence of both amino and thiol groups, which provide versatility in chemical reactions and potential biological activities. This dual functionality makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C5H5BrN2S |
|---|---|
Peso molecular |
205.08 g/mol |
Nombre IUPAC |
2-amino-3-bromo-1H-pyridine-4-thione |
InChI |
InChI=1S/C5H5BrN2S/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H3,7,8,9) |
Clave InChI |
XSNYSLAAAALNDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C(C1=S)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![O1-Benzyl O4A-methyl (4AR,7AS)-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B13918045.png)






